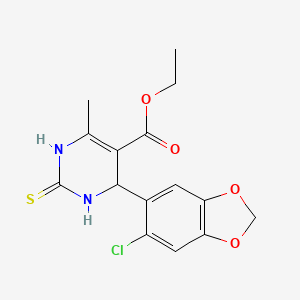![molecular formula C21H26Br2N2O4S2 B15030903 1,4-Bis[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B15030903.png)
1,4-Bis[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1,4-diazepane is a synthetic organic compound characterized by the presence of two sulfonyl groups attached to a diazepane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1,4-diazepane typically involves the reaction of 1,4-diazepane with 5-bromo-2,4-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
1,4-Bis[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form the corresponding sulfides using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or THF.
Major Products
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
科学研究应用
1,4-Bis[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 1,4-Bis[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atoms can also participate in halogen bonding, further stabilizing the interaction with the target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
1,4-Bis[(5-bromo-2,4-dimethylphenyl)sulfonyl]piperazine: Similar structure but with a piperazine ring instead of a diazepane ring.
1,4-Bis[(5-bromo-2,4-dimethylphenyl)sulfonyl]ethane: Similar structure but with an ethane backbone instead of a diazepane ring.
Uniqueness
1,4-Bis[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1,4-diazepane is unique due to the presence of the diazepane ring, which imparts distinct chemical and physical properties compared to its analogs. The diazepane ring provides additional flexibility and potential for interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C21H26Br2N2O4S2 |
|---|---|
分子量 |
594.4 g/mol |
IUPAC 名称 |
1,4-bis[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1,4-diazepane |
InChI |
InChI=1S/C21H26Br2N2O4S2/c1-14-10-16(3)20(12-18(14)22)30(26,27)24-6-5-7-25(9-8-24)31(28,29)21-13-19(23)15(2)11-17(21)4/h10-13H,5-9H2,1-4H3 |
InChI 键 |
CORBNRYDJBCDMX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)C)Br)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E)-3-[2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B15030828.png)



![1-butyl-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B15030848.png)
![(6Z)-6-({1-[3-(3,5-dimethylphenoxy)propyl]-1H-indol-3-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15030871.png)
![1-Benzo[1,3]dioxol-5-ylmethyl-1-benzyl-3-(1,1-bis-trifluoromethyl-propyl)-urea](/img/structure/B15030874.png)
![N-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-4-methoxybenzamide](/img/structure/B15030881.png)
![3-[(2E)-2-(4-bromobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B15030885.png)
![methyl (2E)-2-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)hydrazinecarboxylate](/img/structure/B15030886.png)
![2-Butyl-1-[4-(5-fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15030908.png)
![7-[(2,6-Dichlorophenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL](/img/structure/B15030909.png)
![4-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B15030923.png)
![(7Z)-3-(3-bromophenyl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B15030924.png)
